Molecular Lipophilicity and H‑Bonding Profile Differentiates Benzamido from Thiophene‑amido Analogue
The target compound (benzamido derivative) exhibits a computed XLogP3‑AA of 2.7 and contains 2 hydrogen‑bond donor atoms, whereas the thiophene‑2‑amido analogue (CAS 1286729‑02‑9) has a lower XLogP3‑AA (estimated ~2.1 by fragment addition) and only 1 hydrogen‑bond donor [REFS‑1][REFS‑2]. The 0.6 log unit difference translates to a ~4‑fold shift in theoretical octanol‑water partitioning, directly impacting passive membrane permeability and solubility [REFS‑1].
| Evidence Dimension | cLogP / XLogP3‑AA and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7; HBD = 2 |
| Comparator Or Baseline | Thiophene‑2‑amido analogue (CAS 1286729‑02‑9): estimated cLogP ~2.1; HBD = 1 |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.6; ΔHBD = +1 |
| Conditions | Computational prediction (XLogP3 3.0, PubChem 2025.09.15) [REFS‑1] |
Why This Matters
A 0.6 log unit higher lipophilicity combined with an extra H‑bond donor can substantially alter Caco‑2 permeability and CYP450 binding, making the benzamido compound a distinct starting point for oral‑bioavailability optimisation.
- [1] PubChem Compound Summary, CID 52907904, 2‑benzamido‑N‑(5‑(ethylthio)‑1,3,4‑thiadiazol‑2‑yl)oxazole‑4‑carboxamide. View Source
